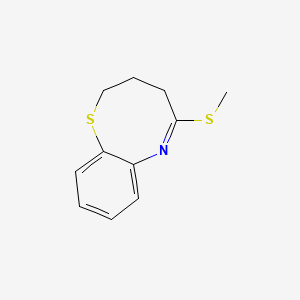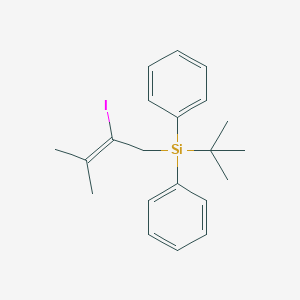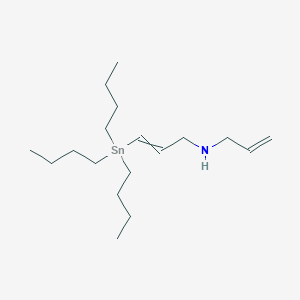![molecular formula C33H40O3 B14275940 4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) CAS No. 154722-64-2](/img/structure/B14275940.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is a complex organic compound with the molecular formula C33H40O3 and a molecular weight of 484.67 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methylene bridge connecting two phenolic units. It is known for its significant applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) typically involves the condensation of 4-hydroxybenzaldehyde with 2-cyclohexyl-5-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity . Additionally, the compound may interact with specific enzymes and receptors, modulating biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-methylenebis-: Similar structure but lacks the cyclohexyl groups.
Bisphenol A (BPA): Contains two phenolic groups connected by a methylene bridge but differs in the substituents on the phenolic rings.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features enhance its stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
154722-64-2 |
|---|---|
Formule moléculaire |
C33H40O3 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
2-cyclohexyl-4-[(5-cyclohexyl-4-hydroxy-2-methylphenyl)-(4-hydroxyphenyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C33H40O3/c1-21-17-31(35)29(23-9-5-3-6-10-23)19-27(21)33(25-13-15-26(34)16-14-25)28-20-30(32(36)18-22(28)2)24-11-7-4-8-12-24/h13-20,23-24,33-36H,3-12H2,1-2H3 |
Clé InChI |
TUBNHXBTFDDYPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C2=CC=C(C=C2)O)C3=CC(=C(C=C3C)O)C4CCCCC4)C5CCCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)


![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)



![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)


![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
